molecular formula C17H16FN B022781 1-Isopropyl-3-(4-fluorophenyl)indole CAS No. 93957-49-4

1-Isopropyl-3-(4-fluorophenyl)indole

Cat. No.: B022781
CAS No.: 93957-49-4
M. Wt: 253.31 g/mol
InChI Key: ZDZJOIIBECYKAJ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(4-fluorophenyl)indole, also known as this compound, is a useful research compound. Its molecular formula is C17H16FN and its molecular weight is 253.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Classification of Indoles

Indoles, including 1-Isopropyl-3-(4-fluorophenyl)indole, are central to numerous synthetic and natural compounds with vast biological significance. Taber and Tirunahari (2011) reviewed the diverse methods of indole synthesis, proposing a comprehensive classification that spans nine strategic approaches based on the bond formation sequence in the indole ring, highlighting the versatility and the synthetic accessibility of indole derivatives, including those substituted at the 3-position like this compound (Taber & Tirunahari, 2011).

Biological Activities and Applications

Indole compounds exhibit a wide range of biological and pharmacological activities, making them subjects of intensive study for therapeutic applications:

  • Anticancer and Chemoprotective Properties : Indole-3-carbinol (I3C) and its derivatives have been extensively studied for their anticancer and chemoprotective effects. Research indicates that these compounds may exert protective effects against chronic liver diseases and possess anti-fibrosis, anti-tumor, anti-oxidant, and immunomodulatory effects, suggesting a potential area of application for this compound derivatives in hepatic protection and cancer chemoprevention (Wang et al., 2016).

  • Antiviral Agents : The indole scaffold has been a key focus in the development of antiviral agents. Zhang, Chen, and Yang (2014) reviewed recent developments of indole derivatives as antiviral agents, underscoring the structural versatility of indoles in mimicking peptides and binding to enzymes, which could be relevant for designing this compound derivatives as novel antiviral drugs (Zhang, Chen, & Yang, 2014).

  • Antimicrobial Activity : Indole derivatives have shown promising antimicrobial properties. Kaur et al. (2019) highlighted the antimicrobial potential of indole derivatives, which could inform the exploration of this compound for developing antimicrobial agents (Kaur et al., 2019).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-propan-2-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN/c1-12(2)19-11-16(13-7-9-14(18)10-8-13)15-5-3-4-6-17(15)19/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZJOIIBECYKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239939
Record name 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93957-49-4
Record name 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93957-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole, 3-(4-fluorophenyl)-1-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOLE
Source FDA Global Substance Registration System (GSRS)
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